molecular formula C17H17NO4 B8341167 4-Benzylamino-phthalic acid dimethyl ester CAS No. 332370-49-7

4-Benzylamino-phthalic acid dimethyl ester

Cat. No. B8341167
Key on ui cas rn: 332370-49-7
M. Wt: 299.32 g/mol
InChI Key: BUBZJJRVEYIONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06590118B1

Procedure details

Benzaldehyde (1.64 ml, 16.2 mmol) and sodium cyanoborohydride (1.02 g, 16.2 mmol) were added to a solution of 4-aminophthalic acid dimethyl ester (1.7 g, 8.1 mmol) in dry methanol (50 ml) and pH was adjusted to 5.5-5 with 2 M hydrogen chloride in methanol (approx. 1 ml). The reaction mixture was stirred at room temperature for 20 hours and evaporated to dryness in vacuo. The residue was partitioned between methylene chloride (50 ml) and water (30 ml). pH was adjusted to 8 and the organic phase was isolated, dried over magnesium sulphate and evaporated to dryness in vacuo. The crude product was purified on silica gel (eluent: ether:heptane (1:1)) to give 4-benzylaminophthalic acid dimethyl ester as a golden oil (yield: 0.94 g, 39%). 1H—NMR (CDCl3) in ppm: γ 3.82 (3H,s); 3.88 (3H,s); 4.35 (2H,d); 4.66 (1H, broad d); 6.57 (1H,d.d.); 6.65 (1H,d); 7.23-7.35 (5H,m); 7.73 (1H,d).
Quantity
1.64 mL
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([BH3-])#N.[Na+].[CH3:13][O:14][C:15](=[O:27])[C:16]1[C:17](=[CH:22][C:23]([NH2:26])=[CH:24][CH:25]=1)[C:18]([O:20][CH3:21])=[O:19].Cl>CO>[CH3:13][O:14][C:15](=[O:27])[C:16]1[C:17](=[CH:22][C:23]([NH:26][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:24][CH:25]=1)[C:18]([O:20][CH3:21])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
1.64 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
1.02 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1.7 g
Type
reactant
Smiles
COC(C=1C(C(=O)OC)=CC(=CC1)N)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between methylene chloride (50 ml) and water (30 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase was isolated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel (eluent: ether:heptane (1:1))

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COC(C=1C(C(=O)OC)=CC(=CC1)NCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.94 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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